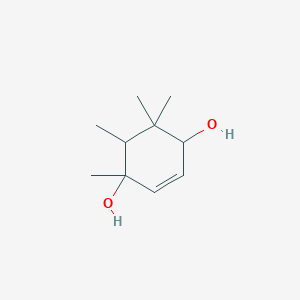
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl, chlorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane can be synthesized through the reaction of tert-butylchlorosilane with methylchlorosilane in the presence of a suitable catalyst. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and silicon atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di-tert-butyl-1,2-dichlorodisilane: Similar structure but lacks methyl groups.
1,2-Di-tert-butyl-1,2-dimethyldisilane: Similar structure but lacks chlorine atoms.
1,2-Dichloro-1,2-dimethyldisilane: Similar structure but lacks tert-butyl groups.
Uniqueness
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is unique due to the combination of tert-butyl, chlorine, and methyl groups bonded to silicon atoms. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
89372-94-1 |
|---|---|
Fórmula molecular |
C10H24Cl2Si2 |
Peso molecular |
271.37 g/mol |
Nombre IUPAC |
tert-butyl-(tert-butyl-chloro-methylsilyl)-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2Si2/c1-9(2,3)13(7,11)14(8,12)10(4,5)6/h1-8H3 |
Clave InChI |
FRISHBNSKGDUHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)([Si](C)(C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


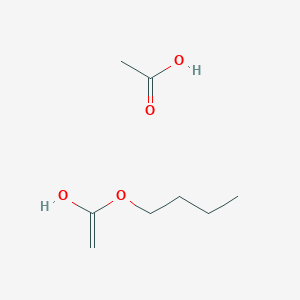
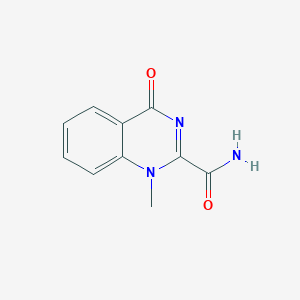
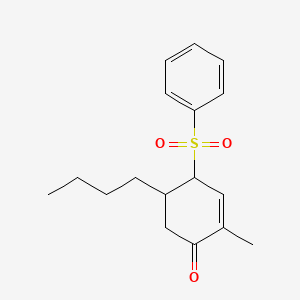


![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
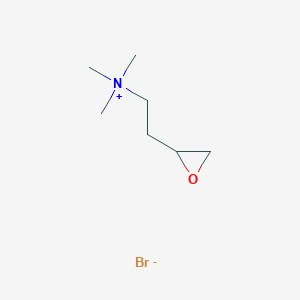
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
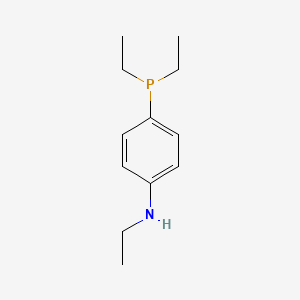
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
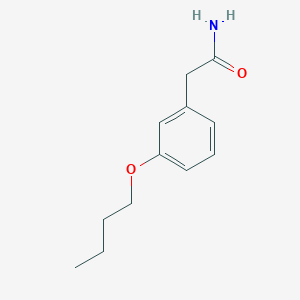
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
